![molecular formula C17H14N2O2S B1392310 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-91-6](/img/structure/B1392310.png)
5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound “5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound that has potential implications in various fields. It is characterized by a molecular weight of 340.4 .
Synthesis Analysis
The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This process was characterized by FTIR, high-resolution ESI (+) mass spectral analysis, 1H, and 13C-NMR .Molecular Structure Analysis
The compound H-AHMB was crystallized in the orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions . The major interactions H…H, O…H, and C…H cover the Hirshfeld surface of H-AHMB .Chemical Reactions Analysis
The metal complexes [M(AHMB)n] where M = Co(II), Ni(II), Cu(II), and Zn(II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Scientific Research Applications
Anticancer Activity
This compound has shown potential in anticancer therapy, particularly in targeting overexpressed HER-2 breast cancer cell lines . Derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cells, with some showing promising results in inhibiting cellular proliferation through DNA degradation.
Mechanism of Action
The synthesized ligand H-AHMB and its metal complexes were studied for β-glucuronidase enzyme inhibition . Surprisingly, the metal complexes were found more active than the parent ligand and even the standard drug . Zn-AHMB showed IC50 = 17.3 ± 0.68 µM compared to IC50 = 45.75 ± 2.16 µM shown by d-saccharic acid-1,4-lactone used as standard .
Future Directions
The better activity by Zn-AHMB implies a zinc-based metallodrug for the treatment of diseases associated with β-glucuronidase enzyme . The DPPH radical scavenging activities were also studied for all the synthesized compounds . The Co-AHMB complex with IC50 = 98.2 ± 1.78 µM was the only candidate to scavenge the DPPH free radicals . This suggests potential future directions in the development of treatments for diseases associated with these enzymes.
properties
IUPAC Name |
5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWTVXPXKVNFDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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